

In-Depth Technical Guide: 2,2',5,5'-Tetrachlorobiphenyl (PCB 52)

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Compound of Interest

Compound Name: **2,2',5,5'-Tetrachlorobiphenyl**

Cat. No.: **B050384**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2',5,5'-Tetrachlorobiphenyl** (PCB 52), including its chemical identity, physicochemical properties, and key experimental data. The information is tailored for professionals in research and development, offering detailed protocols and data for scientific applications.

Chemical Identification

Identifier	Value
IUPAC Name	1,4-dichloro-2-(2,5-dichlorophenyl)benzene[1]
CAS Number	35693-99-3[1][2][3][4]
Synonyms	PCB 52, 2,5,2',5'-Tetrachlorobiphenyl, 2,2',5,5'-TCB[1][5]
Molecular Formula	C ₁₂ H ₆ Cl ₄ [1][5][6]
Molecular Weight	291.99 g/mol [6]

Quantitative Data Summary

This section summarizes key physicochemical and pharmacokinetic properties of **2,2',5,5'-Tetrachlorobiphenyl** (PCB 52) derived from various experimental studies.

Parameter	Value	Species/Conditions
Physicochemical Properties		
Melting Point	87 °C[3][7]	N/A
Boiling Point	374.95 °C (estimate)[3][7]	N/A
Water Solubility	109.5 µg/L (at 25 °C)[3][7]	N/A
Vapor Pressure	0.000128 mmHg (at 25 °C)[3]	N/A
Pharmacokinetic Parameters		
Tissue Elimination Half-life	1.64 - 2.90 days[4]	Mice
Apparent Elimination Half-life (λz)	1.7 days[8]	Maternal Serum, Sprague-Dawley Rats (intratracheal admin.)
Clearance-to-Bioavailability (Cl/F)	0.018 mL/h[8]	Maternal Serum, Sprague-Dawley Rats (intratracheal admin.)
AUC (0-96h)	0.97 h*dpm/mL[8]	Maternal Serum, Sprague-Dawley Rats (intratracheal admin.)
Tissue Distribution (ng/g wet weight) after Intraperitoneal Exposure	Female Sprague-Dawley Rats (3 weeks post-exposure)[2]	
Adipose	~100 (1 mg/kg); ~1000 (10 mg/kg); ~10000 (100 mg/kg)	
Liver	~10 (1 mg/kg); ~100 (10 mg/kg); ~1000 (100 mg/kg)	
Serum	~1 (1 mg/kg); ~10 (10 mg/kg); ~100 (100 mg/kg)	
Brain	Not Detected (1 mg/kg); ~1 (10 mg/kg); ~10 (100 mg/kg)	

Experimental Protocols

Detailed methodologies from key toxicokinetic and metabolic studies are outlined below to facilitate experimental replication and design.

Disposition and Metabolism Following Intraperitoneal (IP) Exposure

This protocol is based on a study investigating the distribution and metabolic fate of PCB 52 in rats.[\[2\]](#)

- Animal Model: Female Sprague-Dawley rats.[\[2\]](#)
- Dosing: Animals received a single intraperitoneal (IP) injection of PCB 52 at doses of 0, 1, 10, or 100 mg/kg body weight.[\[2\]](#)
- Sample Collection: Tissues including adipose, brain, liver, and serum were collected three weeks post-exposure.[\[2\]](#)
- Analytical Methodology:
 - Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Used for the quantification of PCB 52 and its monohydroxylated metabolites (e.g., 4-OH-PCB 52) in all target tissues.[\[2\]](#)
 - Nontarget Liquid Chromatography-High Resolution Mass Spectrometry (Nt-LCMS): Employed for the identification of a broader range of metabolites, including sulfated and methylated conjugates, primarily in serum and liver samples.[\[2\]](#)

Disposition Following Nose-Only Inhalation Exposure

This protocol describes an acute inhalation study in adolescent rats to characterize the disposition of PCB 52 and its metabolites.[\[9\]](#)[\[10\]](#)

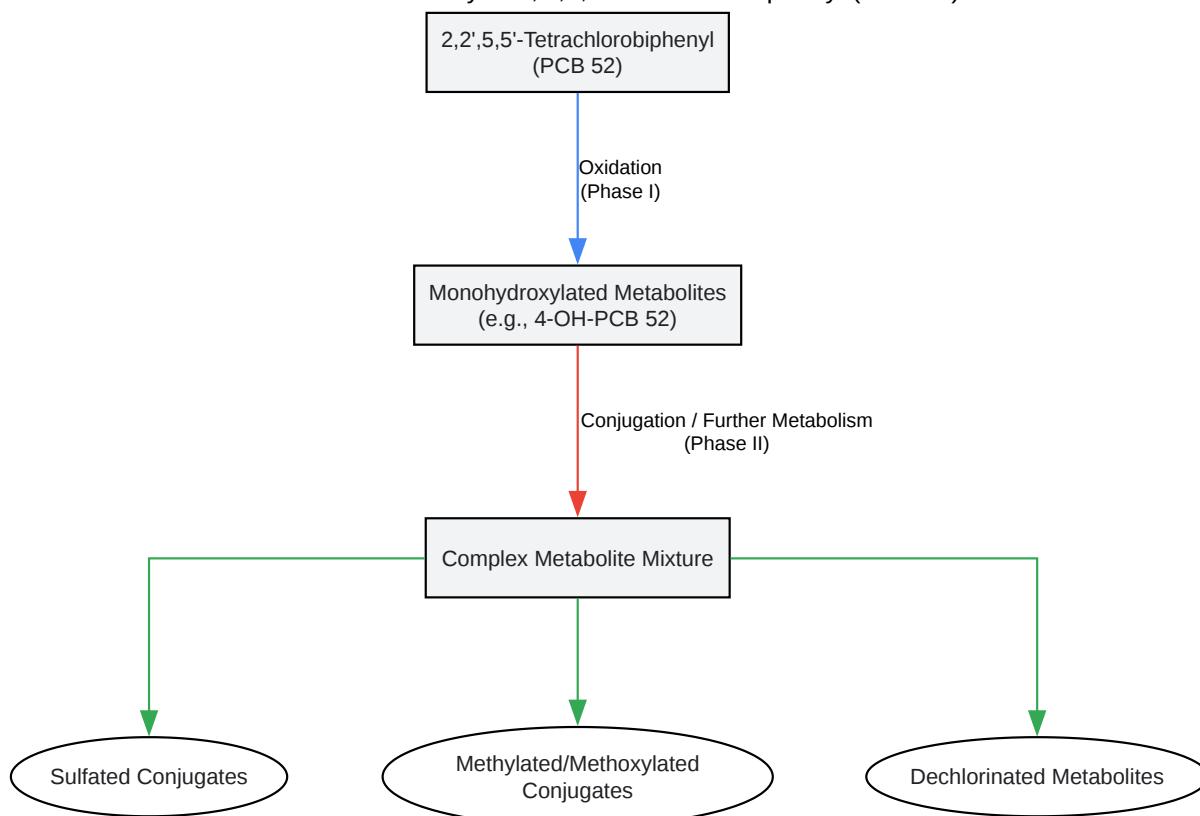
- Animal Model: Male and female adolescent Sprague-Dawley rats (50-58 days old).[\[9\]](#)[\[10\]](#)
- Exposure System: A nose-only exposure system was used to deliver PCB 52 vapor. Sham animals were exposed to filtered air.[\[9\]](#)[\[10\]](#)

- Exposure Protocol: Rats were exposed for 4 hours to PCB 52 concentrations resulting in approximate body weight doses of 14 or 23 µg/kg.[9][10]
- Vapor Generation: PCB 52 vapor was generated by coating glass beads with a solution of PCB 52 in dichloromethane and then evaporating the solvent.[9]
- Sample Analysis:
 - GC-MS/MS: Used to determine the presence of PCB 52 and its monohydroxylated metabolites in adipose, brain, intestinal content, lung, liver, and serum.[9][10]
 - Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Utilized to identify a complex mixture of metabolites, including sulfated, methoxylated, and dechlorinated species in the liver, lung, and serum.[9][10]

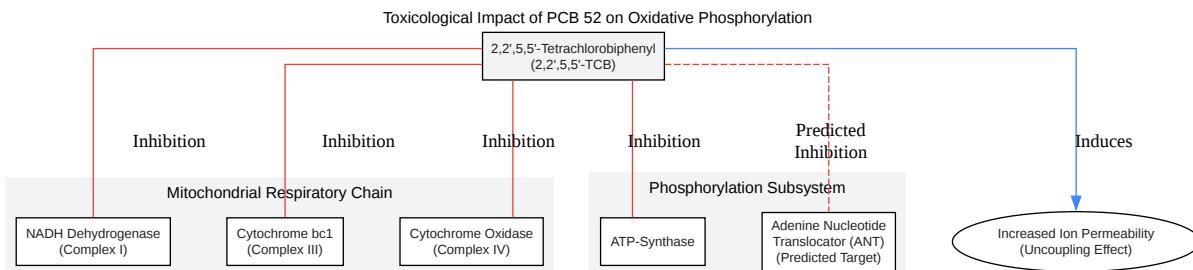
Mandatory Visualization

The following diagrams illustrate key metabolic and toxicological pathways associated with **2,2',5,5'-Tetrachlorobiphenyl** exposure.

Metabolic Pathway of 2,2',5,5'-Tetrachlorobiphenyl (PCB 52)

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Caption: Metabolic transformation of PCB 52 into various metabolites.



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